molecular formula C9H9N3 B1592693 Quinoline-2,6-diamine CAS No. 855837-85-3

Quinoline-2,6-diamine

Cat. No.: B1592693
CAS No.: 855837-85-3
M. Wt: 159.19 g/mol
InChI Key: WECFWBJFIOOXPR-UHFFFAOYSA-N
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Description

Quinoline-2,6-diamine is an aromatic nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2,6-diamine typically involves the functionalization of the quinoline ring. One common method is the reduction of quinoline-2,6-dinitro compound using hydrogen gas in the presence of a palladium catalyst. Another approach involves the amination of quinoline-2,6-dichloro compound using ammonia or primary amines under high temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of high-pressure hydrogen gas and a suitable catalyst such as palladium on carbon. The reaction is carried out in a solvent like ethanol or methanol to facilitate the reduction of nitro groups to amine groups.

Chemical Reactions Analysis

Types of Reactions: Quinoline-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2,6-dione using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like phosphorus pentachloride for chlorination.

Major Products Formed:

    Oxidation: Quinoline-2,6-dione.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Quinoline-2,6-dichloro compound.

Scientific Research Applications

Quinoline-2,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: this compound derivatives are explored for their anticancer, antimalarial, and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Quinoline-2,4-diamine: Another derivative with similar structural properties but different biological activities.

    Isoquinoline: A structural isomer of quinoline with distinct chemical and biological properties.

Uniqueness: Quinoline-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual amino groups at positions 2 and 6 make it a versatile compound for various synthetic and medicinal applications.

Properties

IUPAC Name

quinoline-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECFWBJFIOOXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621578
Record name Quinoline-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855837-85-3
Record name Quinoline-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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